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Compound of Interest

Compound Name:
[5-Chloro-2-(2-

propynyloxy)phenyl]methanol

CAS No.: 400751-45-3

Cat. No.: B2429519

Get Quote

CAS Registry Number: 400751-45-3

Executive Summary
[5-Chloro-2-(2-propynyloxy)phenyl]methanol is a halogenated benzyl alcohol derivative

characterized by the presence of a terminal alkyne (propargyl group) attached via an ether

linkage. This bifunctional scaffold—containing both a reactive primary alcohol and a propargyl

ether—serves as a critical building block in organic synthesis. It is primarily utilized as a

precursor for 5-chlorobenzofuran derivatives via thermal cyclization and as an intermediate in

the development of agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and antiviral

candidates.

Chemical Identity & Physicochemical Properties[1]
[2][3]
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Property Data

CAS Number 400751-45-3

IUPAC Name [5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]methanol

Synonyms
5-Chloro-2-(2-propynyloxy)benzyl alcohol; 2-

Propargyloxy-5-chlorobenzyl alcohol

Molecular Formula C₁₀H₉ClO₂

Molecular Weight 196.63 g/mol

SMILES Clc1cc(CO)c(OCC#C)cc1

InChI Key
Unique identifier required for database

integration

Physical State
Off-white to pale yellow solid or viscous oil

(dependent on purity)

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate,

DCM; Insoluble in Water

Synthesis & Manufacturing Protocol
The most robust synthetic route involves the Williamson ether synthesis, alkylating 5-chloro-2-

hydroxybenzyl alcohol (5-chlorosaligenin) with propargyl bromide. This method preserves the

benzyl alcohol functionality while installing the alkyne.

Reaction Scheme
Starting Material: 5-Chloro-2-hydroxybenzyl alcohol (CAS 55489-15-1).

Reagent: Propargyl bromide (80% solution in toluene).

Base: Potassium Carbonate (

) or Sodium Hydride (NaH).

Solvent: DMF (N,N-Dimethylformamide) or Acetone.
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Step-by-Step Laboratory Protocol
Note: This protocol is a generalized high-yield procedure derived from standard Williamson

etherification conditions.

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet, dissolve 5-chloro-2-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF (10

mL/g).

Deprotonation: Add Potassium Carbonate (1.5 eq) to the solution. Stir at room temperature

for 30 minutes to facilitate phenoxide formation.

Alkylation: Cool the mixture to 0°C. Dropwise add Propargyl Bromide (1.2 eq) over 15

minutes to control the exotherm.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor

reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC. The starting material spot (

) should disappear, replaced by the less polar product (

).

Workup:

Quench the reaction with ice-cold water (5x reaction volume).

Extract with Ethyl Acetate (3x).

Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: Purify the crude residue via flash column chromatography (Silica gel,

Hexane/Ethyl Acetate gradient 10:1 to 4:1) to yield the target compound.[1]

Diagram: Synthesis & Reactivity Workflow
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Williamson Etherification

Propargyl Bromide
K2CO3 / DMF

Oxidation (MnO2)
CAS 224317-64-0

Thermal Cyclization
(5-Chlorobenzofuran)

Click Chemistry
(Triazole Formation)

Click to download full resolution via product page

Caption: Synthesis pathway from 5-chlorosaligenin and downstream transformations.

Applications in Drug Development
This compound is a "privileged structure" intermediate, meaning its core scaffold is frequently

modified to generate bioactive libraries.

Benzofuran Synthesis: The primary utility of the 2-(propynyloxy)phenyl motif is its ability to

undergo a thermal Claisen rearrangement followed by cyclization to form benzofurans. 5-

Chlorobenzofuran derivatives are potent pharmacophores found in:

Anti-arrhythmic agents (structural analogs of Amiodarone).

Antimicrobial agents.

Agrochemicals: The propargyl ether group is a common feature in PPO (Protoporphyrinogen

Oxidase) inhibitors, a class of herbicides (e.g., Flumioxazin analogs), where the ether

linkage provides metabolic stability and correct spatial orientation.

Click Chemistry Handle: The terminal alkyne serves as a bio-orthogonal handle, allowing

researchers to conjugate the 5-chlorophenyl moiety to fluorophores or other drugs via

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Analytical Characterization
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To validate the identity of CAS 400751-45-3, the following spectral signatures must be

confirmed:

¹H NMR (400 MHz, CDCl₃):

7.40–7.20 (m, 3H, Aromatic protons).

4.75 (d, 2H,

).

4.65 (s, 2H,

).

2.55 (t, 1H, Alkyne

).

2.00 (br s, 1H,

).

IR Spectroscopy:

3300–3400 cm⁻¹: Broad O-H stretch (Alcohol).

3280 cm⁻¹: Sharp

stretch (Terminal Alkyne).

2120 cm⁻¹: Weak

stretch.

1240 cm⁻¹: Strong

ether stretch.

Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Shock Sensitivity: While benzyl alcohols are stable, propargyl ethers can be energetically

unstable if distilled to dryness or heated excessively in the presence of metal salts. Avoid

concentrating to complete dryness without testing for peroxides or instability.

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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